

Independent Verification of p53 (232-240) Therapeutic Claims: A Comparative Guide

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Compound of Interest

Compound Name: p53 (232-240)

Cat. No.: B12368044

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic claims associated with the **p53 (232-240)** peptide and other p53-targeted therapeutic strategies. The information is supported by experimental data from preclinical and clinical studies to aid in the independent verification of therapeutic potential.

Introduction to p53-Targeted Therapies

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, either through mutation or overexpression of its negative regulators like MDM2, is a hallmark of over half of all human cancers. This central role in tumorigenesis makes p53 an attractive target for cancer therapy. A variety of strategies are being explored to harness the tumor-suppressing power of p53, broadly categorized as follows:

- **Immunotherapy (Peptide Vaccines):** These aim to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress p53. The **p53 (232-240)** peptide is an example of this approach.
- **Reactivation of Wild-Type p53 (MDM2 Inhibitors):** In tumors with non-mutated (wild-type) p53, its function is often suppressed by the E3 ubiquitin ligase MDM2. Small molecule inhibitors that block the p53-MDM2 interaction can stabilize and reactivate p53's tumor-suppressive functions.

- **Gene Therapy:** This approach involves introducing a functional copy of the p53 gene into cancer cells, typically using a viral vector, to restore its tumor suppressor activity.
- **Oncolytic Virotherapy:** This strategy uses naturally occurring or genetically engineered viruses that can selectively replicate in and kill cancer cells, particularly those with defective p53 pathways.

This guide will focus on the preclinical therapeutic claims of the **p53 (232-240)** peptide vaccine and compare its performance with these alternative p53-targeted approaches.

Comparison of Therapeutic Efficacy

The following table summarizes the quantitative data on the efficacy of **p53 (232-240)** from preclinical studies and compares it with clinical data from alternative p53-targeted therapies. It is important to note that the data for **p53 (232-240)** is from a preclinical mouse model, while the data for the alternatives are from human clinical trials, making a direct comparison of efficacy challenging.

Therapeutic Strategy	Specific Agent(s)	Cancer Type(s)	Efficacy Data	Source(s)
p53 Peptide Vaccine	Modified p53 (232-240) peptide in VacciMax®	Melanoma (B16-F10 mouse model)	Tumor-free mice: 20% with p53 peptide alone; 100% when combined with TRP2:181-188 peptide.	[1]
MDM2 Inhibitors	Alrizomadlin (APG-115)	Advanced Solid Tumors (including Adenoid Cystic Carcinoma - ACC)	Objective Response Rate (ORR): 16.7% in ACC (monotherapy). Disease Control Rate (DCR): 100% in ACC (monotherapy).	[2]
Navtemadlin (KRT-232)	Merkel Cell Carcinoma	ORR: 38% (confirmed and unconfirmed). DCR: 63%.	[3]	
Siremadlin	Advanced Solid or Hematologic Cancers	ORR: 3.5%. DCR: 36.5%.	[3]	
p53 Gene Therapy	Adenoviral p53 (Ad-p53)	Recurrent Head and Neck Squamous Cell Carcinoma (HNSCC)	Tumor Response: 31% in patients receiving >7 x 10 ¹⁰ viral particles/cm ³ .	[4]
Oncolytic Virotherapy	Various (meta-analysis of 75 clinical trials)	Intermediate-to-advanced Solid Tumors	Overall Response Rate (ORR): 29%.	[5][6]

Complete
Response (CR):
11%. Partial
Response (PR):
18%.

AdAPT-001 (oncolytic virus with TGF- β trap)	Advanced Solid Tumors	ORR: 22.2% (monotherapy); 29.1% (with checkpoint inhibitor).	[7]
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Experimental Methodologies

This section provides detailed protocols for key experiments cited in the evaluation of **p53 (232-240)** peptide vaccines.

Preclinical Efficacy Study of Modified p53 (232-240) Peptide Vaccine in a Melanoma Mouse Model

Objective: To assess the therapeutic efficacy of a vaccine containing a modified **p53 (232-240)** peptide in a B16-F10 melanoma mouse model.

Experimental Protocol:

- Animal Model: C57BL/6 mice were used.
- Tumor Cell Line: B16-F10 melanoma cells were used for tumor implantation.
- Peptides: A modified **p53 (232-240)** peptide, a TRP-2 (181-188) peptide, and a universal T helper peptide (PADRE) were synthesized.
- Vaccine Formulation: The peptides were formulated in VacciMax® (VM), a liposome-based vaccine delivery platform, along with the adjuvant CpG oligodeoxynucleotide (CpG ODN).
- Tumor Implantation: Mice were implanted with B16-F10 melanoma cells.

- Vaccination: Six days after tumor implantation, mice received a single subcutaneous vaccination with one of the following formulations:
 - Modified **p53 (232-240)** peptide in VM.
 - A mixture of modified **p53 (232-240)** and TRP-2 (181-188) peptides in VM.
 - Control formulations (e.g., peptides without VM).
- Monitoring: Tumor growth was monitored regularly.
- Endpoint: The primary endpoint was tumor eradication and the percentage of tumor-free mice over time.

IFN- γ ELISpot Assay for Quantifying p53 Peptide-Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To measure the frequency of p53 peptide-specific CTLs that secrete interferon-gamma (IFN- γ) upon stimulation.

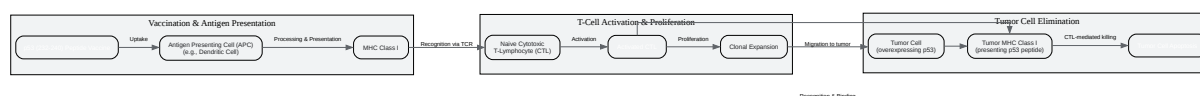
Experimental Protocol:

- Sample Collection: Spleens were harvested from vaccinated and control mice, and splenocytes were isolated to create single-cell suspensions.
- ELISpot Plate Preparation: 96-well ELISpot plates are coated with an anti-IFN- γ capture antibody.
- Cell Culture: Splenocytes are added to the wells of the ELISpot plate.
- Peptide Stimulation: The splenocytes are stimulated with the relevant p53 peptide (e.g., modified p53 232-240) to induce IFN- γ secretion from specific T cells. Control wells with no peptide or an irrelevant peptide are also included.
- Incubation: The plates are incubated to allow for IFN- γ secretion.
- Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN- γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

- Visualization: A substrate is added that produces a colored spot at the location of each IFN- γ -secreting cell.
- Quantification: The spots are counted to determine the number of p53-specific IFN- γ -producing splenocytes.

Visualizations

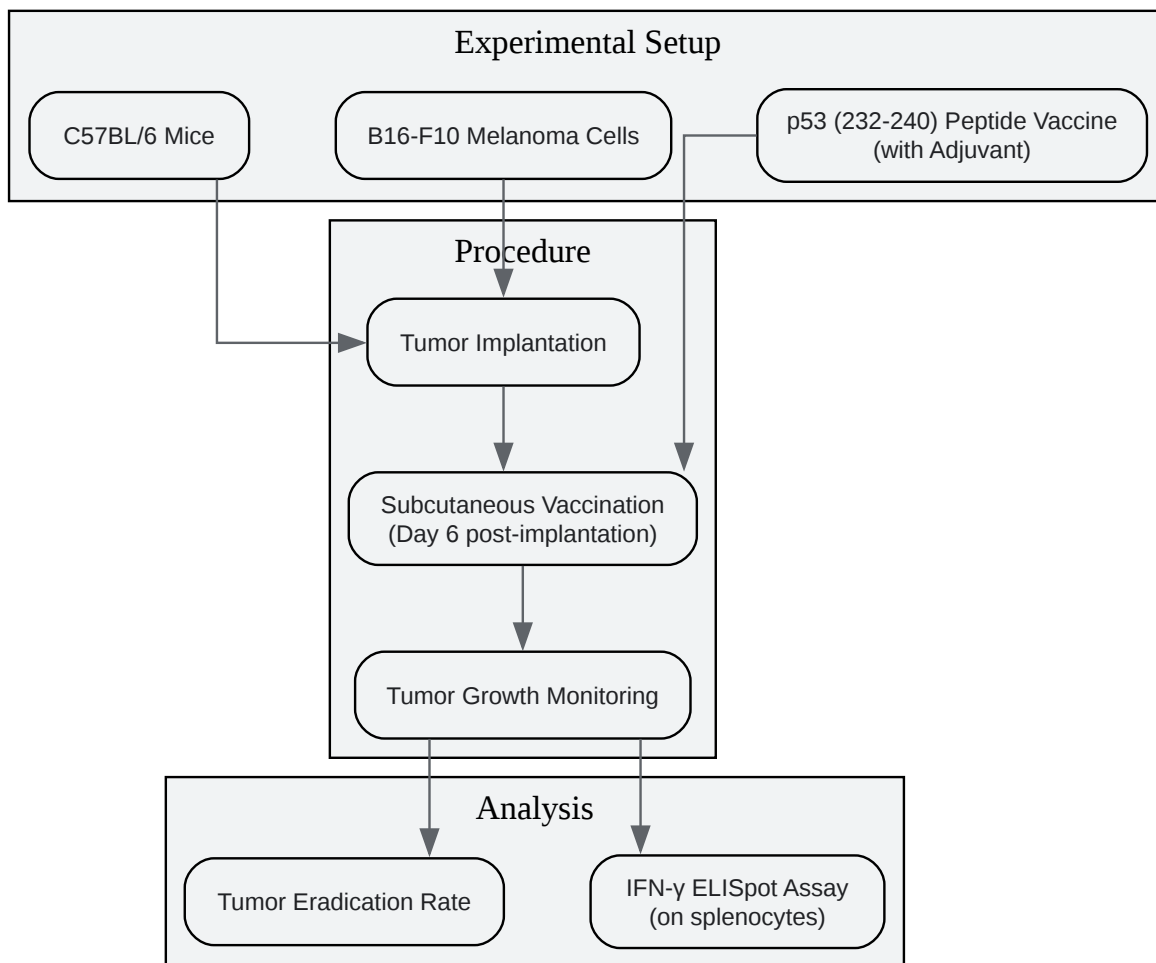
Signaling Pathway of p53 (232-240) Peptide Vaccine



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Caption: Signaling pathway of the **p53 (232-240)** peptide vaccine.

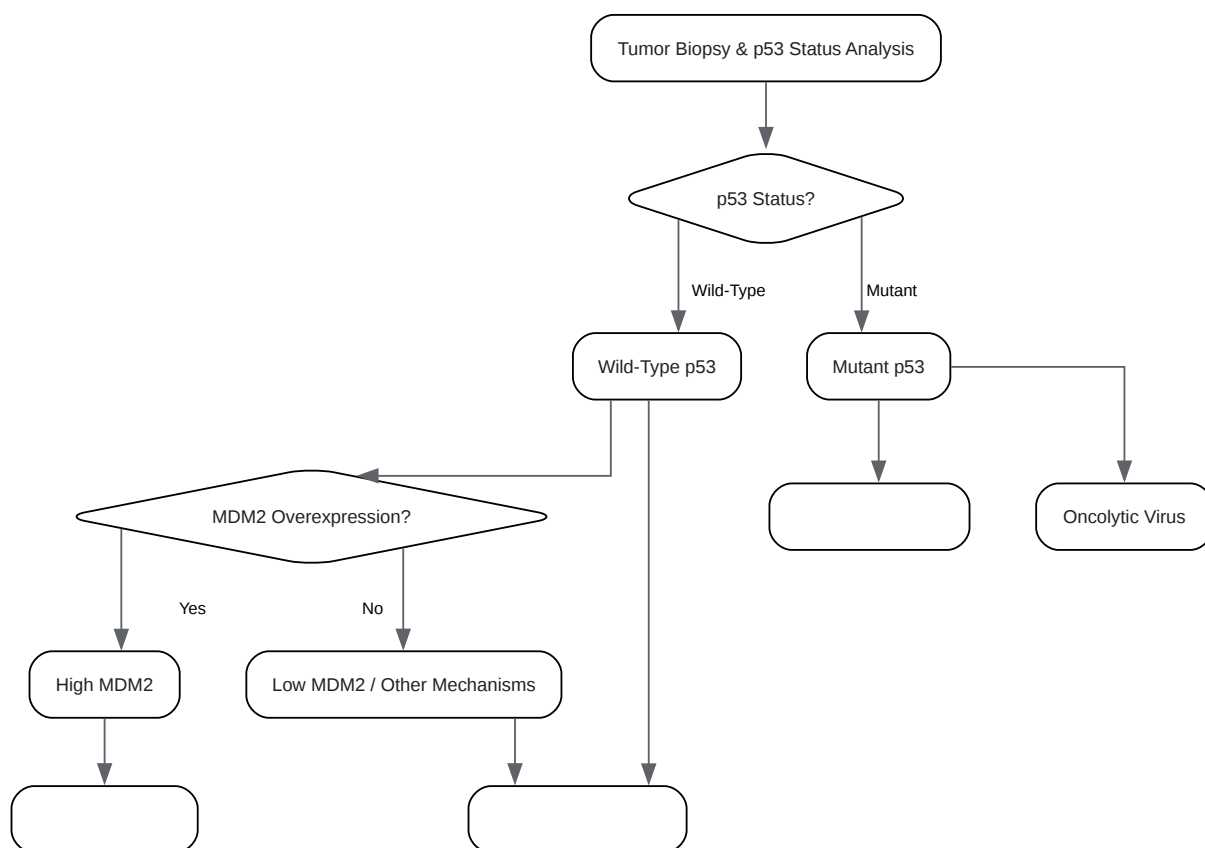
Experimental Workflow for Preclinical Evaluation of p53 (232-240) Vaccine



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Caption: Preclinical evaluation workflow for the **p53 (232-240)** peptide vaccine.

Logical Framework for Selecting p53-Targeted Therapies



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Caption: Logical framework for selecting a p53-targeted therapy.

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